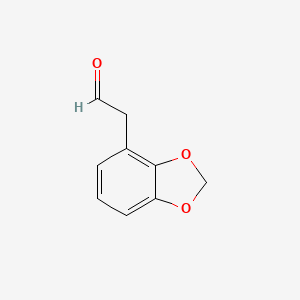

1,3-Benzodioxole-4-acetaldehyde

Description

Historical Perspectives and Foundational Research of Benzodioxole Systems

The study of benzodioxole systems has a rich history, initially driven by the investigation of natural products. wikipedia.org For instance, safrole, a major component of sassafras oil, features the 1,3-benzodioxole (B145889) core and has been a subject of chemical research since the late 19th century. wikipedia.org Early research focused on the isolation, characterization, and elucidation of the structures of these natural products. wikipedia.org Synthetic methods for preparing the 1,3-benzodioxole ring system were subsequently developed, often involving the reaction of a catechol with a dihalomethane or a related methylene (B1212753) source. chemicalbook.comgoogle.com These foundational studies laid the groundwork for the extensive use of this motif in modern synthetic chemistry.

Properties

CAS No. |

62208-87-1 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-4-yl)acetaldehyde |

InChI |

InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2 |

InChI Key |

FUCSPKRFPKVOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CC=O |

Origin of Product |

United States |

Rationale for Dedicated Academic Investigation of 1,3 Benzodioxole 4 Acetaldehyde

Unique Combinatorial Reactivity of the Fused Ring System and Aldehyde Moiety

The synthetic utility of this compound stems from the combined reactivity of its two key structural features: the fused aromatic ring and the terminal aldehyde group. The 1,3-benzodioxole ring system is inherently electron-rich due to the two oxygen atoms of the dioxole ring, which donate electron density into the aromatic system. chemicalbook.com This enhanced nucleophilicity makes the benzene (B151609) ring susceptible to electrophilic aromatic substitution reactions. The acetaldehyde side chain is an ortho, para-directing group, meaning that electrophilic attack would be directed to the 5- and 7-positions of the benzodioxole ring.

The aldehyde moiety, on the other hand, offers a distinct set of reactive opportunities. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. Furthermore, the protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

This duality of reactive sites allows for a combinatorial approach to synthesis. For instance, the aldehyde can be transformed through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form an amine, without affecting the aromatic ring under appropriate conditions. Conversely, the aromatic ring can be functionalized, for example, via nitration or halogenation, while preserving the aldehyde group. This orthogonal reactivity enables the stepwise and controlled construction of complex molecular architectures.

Table 1: Predicted Reactivity of this compound

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Aldehyde Carbonyl | Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Aldehyde Carbonyl | Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Aldehyde Carbonyl | Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Aldehyde Carbonyl | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary or Tertiary Amine |

| Aldehyde Carbonyl | Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene |

| α-Carbon | Aldol Condensation | Base, another Aldehyde/Ketone | β-Hydroxy Aldehyde/Ketone |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Benzodioxole |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted Benzodioxole |

Potential as a Versatile Synthon in Complex Molecule Construction

In the strategic planning of organic synthesis, known as retrosynthesis, molecules are conceptually broken down into smaller fragments called synthons. This compound represents a valuable synthon for the introduction of the (1,3-benzodioxol-4-yl)ethyl unit into a larger target molecule.

Its most direct application as a synthon is as a two-carbon electrophile, where the aldehyde group serves as a handle for forming new bonds. For example, in the synthesis of natural products or drug candidates containing the benzodioxole core, this compound could be employed in key carbon-carbon bond-forming reactions:

Aldol and Related Condensations: The ability to form an enolate makes it a potential partner in aldol, Claisen-Schmidt, or Knoevenagel condensations, allowing for the extension of the side chain and the creation of new stereocenters.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would transform the aldehyde into an alkene, providing a means to connect the benzodioxole moiety to other parts of a molecule via a double bond, which can be further functionalized.

Pictet-Spengler and Bischler-Napieralski Reactions: Following conversion of the aldehyde to a primary amine (via reductive amination), the resulting homo-piperonylamine could serve as a precursor in classic cyclization reactions to form tetrahydroisoquinoline and dihydroisoquinoline ring systems, respectively. These are core structures in many alkaloids.

The utility of the 1,3-benzodioxole scaffold is well-established in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and antimicrobial effects. ontosight.airesearchgate.net The ability to use this compound as a building block provides a pathway to novel analogues of known bioactive compounds, where the specific substitution pattern may lead to enhanced potency or selectivity. While specific, documented examples of its use are scarce, its structural components strongly suggest its potential as a versatile tool for synthetic chemists aiming to construct complex molecules bearing the important 1,3-benzodioxole framework.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | 2-(1,3-Benzodioxol-4-yl)acetaldehyde |

| PubChem CID | 23424128 nih.gov |

Exploration of 1,3 Benzodioxole 4 Acetaldehyde As a Versatile Synthetic Building Block

Utilization in Complex Organic Synthesis

1,3-Benzodioxole-4-acetaldehyde is a valuable starting material for creating intricate molecular structures. Its aldehyde group is a key site for reactions that build larger, more complex frameworks, including polycyclic and heterocyclic systems that are often found in natural products and medicinally important compounds.

Precursor to Polycyclic and Heterocyclic Systems

The 1,3-benzodioxole (B145889) moiety is a structural feature in numerous complex molecules. While direct cyclization reactions starting from this compound are not extensively documented in mainstream literature, its derivatives are instrumental in forming various heterocyclic structures.

A common strategy involves the initial conversion of the acetaldehyde (B116499) to other functional groups. For instance, oxidation of the aldehyde group yields 1,3-Benzodioxole-4-carboxylic acid . This carboxylic acid can then undergo reactions to form larger ring systems. For example, derivatives of 1,3-benzodioxole have been used to synthesize complex heterocyclic compounds such as isochromanones, isoquinolines, and benzopyrans. researchgate.netresearchgate.net These syntheses often involve multi-step processes where the benzodioxole unit is a critical component for the final architecture.

Another synthetic pathway involves the transformation of the acetaldehyde into a nitrile, such as 1,3-Benzodioxole-5-acetonitrile, which can then be used to construct other heterocyclic systems. researchgate.net Furthermore, derivatives like (6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol have been used as starting materials in the synthesis of complex heterocyclic derivatives through reactions like the Huisgen 1,3-dipolar cycloaddition and Suzuki-Miyaura coupling. researchgate.networldresearchersassociations.com

Role in Natural Product Synthesis (e.g., specific alkaloid scaffolds, lignans, related phenolics)

The 1,3-benzodioxole ring is a common structural motif in a variety of natural products, including certain alkaloids and lignans. chemicalbook.comwikipedia.orggoogle.com Lignans, for instance, are a large class of polyphenols found in plants, many of which, like the 1,4-benzodioxane (B1196944) lignans, exhibit significant biological activities. researchgate.netnih.govrsc.org The synthesis of these natural products often relies on precursors containing the benzodioxole structure.

While direct application of this compound in the total synthesis of specific natural products is not widely reported, its structural isomer, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), is a well-known precursor in the synthesis of various compounds. sciencemadness.org It is plausible that this compound or its derivatives could serve as analogs or alternative starting materials in the synthesis of natural product-like molecules. The biosynthesis of coumarinolignans, for example, involves the oxidative coupling of a coumarin (B35378) and a phenylpropene unit, showcasing the importance of related structures in nature. researchgate.net

Construction of Chemically Defined Ligands and Advanced Scaffolds

The development of new ligands and molecular scaffolds is crucial for various applications, including catalysis and medicinal chemistry. The 1,3-benzodioxole framework can be incorporated into these structures to modulate their electronic and steric properties.

Research has focused on synthesizing new 1,3-benzodioxole derivatives that can act as ligands for transition metals or as scaffolds for further chemical elaboration. For example, new heterocyclic derivatives of 1,3-benzodioxole have been prepared and characterized for their potential as advanced materials. researchgate.networldresearchersassociations.com The synthesis of these molecules often involves coupling reactions that build upon a functionalized 1,3-benzodioxole core.

Derivatization for Advanced Materials Research

The chemical properties of this compound make it a candidate for derivatization into precursors for advanced materials. The benzodioxole moiety can impart specific electronic and photophysical properties to a larger polymer or material.

One potential application lies in the synthesis of photo initiators. 1,3-Benzodioxole itself is known to be a precursor for such compounds. chemicalbook.com The aldehyde functionality of this compound provides a reactive handle to incorporate this moiety into larger systems, such as polymers, that could have applications in materials science.

Synthetic Routes to Bioactive Analogs

The 1,3-benzodioxole nucleus is a key component in many biologically active compounds. researchgate.netchemicalbook.com Synthetic strategies are often developed to create analogs of these compounds to explore their structure-activity relationships.

The aldehyde group of this compound is a versatile starting point for the synthesis of bioactive analogs. It can undergo a variety of reactions, such as oxidation, reduction, and condensation, to produce a range of derivatives.

For instance, oxidation of the acetaldehyde to the corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid chemicalbook.comsigmaaldrich.com, provides a key intermediate. This acid can then be coupled with amines or alcohols to form amides and esters, respectively. This approach has been used to synthesize peptidyl-like derivatives containing the 1,3-benzodioxole system, which have been evaluated for their antitumor properties. researchgate.net Similarly, other research has focused on the synthesis of 1,3-benzodioxole derivatives as potential anti-inflammatory agents and auxin receptor agonists. nih.gov

Below is a table summarizing some of the key transformations of this compound and its derivatives:

| Starting Material | Reagents and Conditions | Product | Application |

| 2,3-(Methylenedioxy)benzaldehyde | H₂O₂, K₂CO₃ in methanol/water | 1,3-Benzodioxole-4-carboxylic acid | Intermediate for bioactive analogs |

| 1,3-Benzodioxole-4-carboxylic acid | Coupling agents, amino acids | Peptidyl-like derivatives | Potential antitumor agents |

| (6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol | CBr₄, PPh₃, DCM; then NaN₃, MeOH; then phenylacetylene, CuI | 1-((6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Precursor to complex heterocycles |

| 1,3-Benzodioxole-5-acetonitrile | Various | Isochromanone, isoquinoline (B145761) derivatives | Synthesis of heterocyclic systems |

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. For 1,3-Benzodioxole-4-acetaldehyde (C₉H₈O₃), the theoretical exact mass can be calculated with extreme precision.

An electron ionization (EI) HRMS experiment would be expected to show a molecular ion peak ([M]⁺) corresponding to this calculated mass, typically within a tolerance of a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers vital clues to the molecule's structure. Common fragmentation pathways for benzodioxole derivatives involve the cleavage of the dioxole ring or side chains. rsc.org For this compound, characteristic fragments would likely arise from the loss of the acetaldehyde (B116499) group or parts thereof.

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₉H₈O₃]⁺ | Molecular Ion ([M]⁺) | 164.04734 |

| [C₈H₅O₃]⁺ | Loss of CH₃ | 149.02387 |

| [C₇H₅O₂]⁺ | Loss of CHO group from side chain | 121.02895 |

This data is theoretical and serves as a predictive guide for experimental analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While 1D NMR (¹H and ¹³C) provides initial information, multidimensional techniques are required for a complete and unambiguous assignment of all atoms and their connectivity. mdpi.comyoutube.com

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, the methylene protons of the acetaldehyde side chain, and the aldehydic proton. hmdb.cayoutube.comyoutube.com The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. chemicalbook.com

2D NMR experiments are then used to assemble the molecular puzzle:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. For instance, it would show a correlation between the aldehydic proton and the adjacent methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of a proton's signal to its attached carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. For example, it would reveal a correlation from the aldehydic proton to the aromatic ring carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining stereochemistry and conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aldehyde (CHO) | ~9.7 | ~200 | To C-α, Aromatic C's |

| Methylene (α-CH₂) | ~3.6 | ~45 | To Aldehyde C, Aromatic C's |

| Dioxole (O-CH₂-O) | ~6.0 | ~101 | To Aromatic C's |

| Aromatic (C-H) | 6.8 - 7.2 | 110 - 150 | Cross-ring correlations |

Note: Predicted shifts are estimates. Actual values depend on the specific solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. orientjchem.orgnih.gov

For this compound, the key functional groups each have characteristic vibrational frequencies. The most prominent would be the strong carbonyl (C=O) stretch from the aldehyde group.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 (often two bands) | Medium |

| Aldehyde C=O | C=O Stretch | ~1725 | Strong (in IR) |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Dioxole C-O-C | Asymmetric Stretch | 1250 - 1200 | Strong |

These techniques are complementary and can provide a more complete picture of the molecule's vibrational properties. orientjchem.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule, particularly the extent of conjugation. youtube.com The benzodioxole ring system is a chromophore that absorbs UV light. The presence of the acetaldehyde substituent can influence the exact wavelength of maximum absorbance (λ_max).

The primary absorption is typically due to π → π* transitions within the aromatic system. youtube.comresearchgate.net The position of λ_max can be affected by solvent polarity. Comparing the spectrum to that of simpler benzodioxole derivatives can confirm the integrity of the aromatic chromophore. researchgate.net

Advanced Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation of Complex Mixtures

Chromatographic methods are essential for monitoring the progress of a synthesis, assessing the purity of the final product, and for purification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile compounds. It separates components of a mixture in the gas phase and then provides a mass spectrum for each component. nist.gov For this compound, GC-MS can confirm the product's identity (by its mass spectrum) and its purity (by the presence of a single major peak).

Preparative High-Performance Liquid Chromatography (HPLC): When a product is difficult to purify by traditional methods like recrystallization or distillation, preparative HPLC is used. Based on the polarity of this compound, a suitable combination of a stationary phase (e.g., silica (B1680970) or a bonded phase like C18) and a mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture) would be selected to isolate the compound from unreacted starting materials or byproducts.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. rsc.org If this compound can be obtained as a suitable single crystal, this technique can confirm its molecular structure, including exact bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org

For compounds that are oils or difficult to crystallize, the crystalline sponge method has emerged as a powerful alternative, where the analyte is absorbed into a pre-formed crystalline lattice and its structure determined by X-ray diffraction. rsc.org This could be a viable strategy for obtaining solid-state structural data for this compound.

Theoretical and Computational Chemistry Studies of 1,3 Benzodioxole 4 Acetaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup and predictive reactivity of 1,3-Benzodioxole-4-acetaldehyde. rsc.org DFT methods, such as B3LYP and mPW1PW91, are widely used for optimizing molecular geometries and calculating electronic properties due to their balance of computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., QCISD(T), CCSD(T)), provide higher accuracy by solving the Schrödinger equation with fewer approximations, making them suitable for refining energies and studying reaction mechanisms. rsc.orgresearchgate.net

These calculations are foundational for predicting a molecule's behavior. For instance, in studies of related 1,3-benzodioxole (B145889) derivatives, quantum chemical methods have been employed to correlate molecular structure with properties like corrosion inhibition. researchgate.net Such studies determine key electronic parameters that dictate how the molecule interacts with other substances. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Nucleophilic/Electrophilic Attack Sites

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic or basic character. youtube.comnih.gov Conversely, the LUMO, the orbital that will most readily accept electrons, represents the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich benzodioxole ring system, making it the primary site for electrophilic attack. The LUMO would likely be centered on the acetaldehyde (B116499) side chain, specifically the carbonyl carbon, which is the most probable site for nucleophilic attack. Analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO reveals the precise atoms involved in these interactions. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Energies for 1,3-Benzodioxole Derivatives (Note: This data is for illustrative purposes based on studies of related 1,3-benzodioxole compounds and does not represent experimentally verified values for this compound.)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

Calculation of Reaction Barriers and Transition States to Elucidate Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the associated energy barrier (activation energy). smu.edu Computational methods can map the entire potential energy surface of a reaction, connecting reactants, transition states, and products via the intrinsic reaction coordinate (IRC). researchgate.netsmu.edu

For this compound, these calculations would be vital for studying reactions such as its synthesis, oxidation to 1,3-benzodioxole-4-acetic acid, or its participation in aldol-type condensation reactions. By calculating the energy barriers for different potential pathways, chemists can predict the most favorable reaction mechanism. nih.gov For example, a study on acetaldehyde formation on an ice model utilized DFT to identify four transition states and determine that the rate-limiting step was the breaking of a C-O bond. rsc.orgnih.gov

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential.

For this compound, the oxygen atoms of the dioxole ring and the carbonyl group would create regions of negative electrostatic potential, making them susceptible to attack by electrophiles or hydrogen bond donors. The hydrogen atoms and, significantly, the carbonyl carbon of the acetaldehyde group would exhibit positive potential, marking them as sites for nucleophilic attack. This analysis complements FMO theory in predicting reactive behavior.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations could explore the rotational freedom of the acetaldehyde side chain relative to the benzodioxole ring. This is crucial for understanding how the molecule might fit into a receptor site or how it interacts with solvent molecules. By simulating the molecule in a solvent like water, one could observe the formation and dynamics of hydrogen bonds and other non-covalent interactions, which govern its solubility and transport properties.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Approaches within Series of Analogues

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. One of its key tools is the Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR). QSRR models aim to find a mathematical correlation between a set of calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an observed property, such as reaction rate or biological activity. researchgate.net

A QSRR study on a series of analogues of this compound could be developed to predict their reactivity in a specific chemical transformation. For example, by synthesizing a library of related compounds with different substituents on the aromatic ring and measuring their reaction rates, a model could be built. This model could then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired properties. researchgate.net

Table 2: Example Descriptors Used in QSRR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |

| Topological | Molecular connectivity indices, Wiener index |

| Steric/Geometrical | Molecular weight, Surface area, Volume |

| Hydrophobic | LogP |

Modeling of Reaction Selectivity and Pathway Diversion

Many organic reactions can yield multiple products. Computational chemistry is an invaluable tool for predicting and explaining reaction selectivity, such as chemo-, regio-, and stereoselectivity. rsc.org By calculating the activation energies for the transition states leading to different products, it is possible to predict which pathway will be kinetically favored. nih.gov

In the case of this compound, a key question could be the regioselectivity of electrophilic aromatic substitution. The benzodioxole ring has multiple positions where an electrophile could attack. Computational modeling could determine the relative stability of the intermediates formed from attack at each position, thereby predicting the major product. This approach was demonstrated in a study on the acylation of 1,3-benzodioxole, where selectivity was a significant challenge that could be rationalized through computational analysis. nih.govmdpi.com Similarly, modeling could predict whether a reagent will react at the aldehyde or the aromatic ring (chemoselectivity).

Natural Occurrence and Proposed Biosynthetic Pathways Chemical Perspective

Identification of Natural Precursors or Related Acetaldehyde (B116499)/Carboxaldehyde Compounds in Botanical Sources

The 1,3-benzodioxole (B145889) ring system is a constituent of many natural products, particularly those derived from the phenylpropanoid pathway. nih.govwikipedia.org These compounds are often found in the essential oils of aromatic plants. Safrole, for instance, is a well-known phenylpropanoid and a major component of sassafras oil. nih.govwikipedia.org The investigation of these related structures is crucial for postulating the natural precursors to 1,3-Benzodioxole-4-acetaldehyde.

Several related compounds have been identified in various botanical sources, highlighting the widespread occurrence of the 1,3-benzodioxole core structure in the plant kingdom. These serve as examples of the chemical diversity that can arise from a common biosynthetic framework.

Table 1: Examples of Naturally Occurring 1,3-Benzodioxole Derivatives in Botanical Sources

| Compound Name | Botanical Source(s) | Reference(s) |

|---|---|---|

| Safrole | Sassafras (Sassafras albidum), Camphor wood, Nutmeg, Star anise | nih.govwikipedia.org |

| Isosafrole | Ylang-ylang (Cananga odorata) | nih.gov |

| Myristicin | Nutmeg, Mace, Parsley, Dill | nih.gov |

| Apiol | Celery, Parsley (Carum petroselinum) | nih.gov |

| Dillapiole | Dill seed, Fennel root | nih.gov |

These naturally occurring phenylpropanoids, particularly those with an allyl or propenyl side chain, are considered plausible precursors that could be enzymatically modified in plants to produce acetaldehyde or carboxaldehyde derivatives.

Proposed Enzymatic Transformations Leading to the 1,3-Benzodioxole Core and Acetaldehyde/Carboxaldehyde Structures in Plants

The biosynthesis of 1,3-benzodioxole derivatives in plants is believed to originate from the general phenylpropanoid pathway. nih.govresearchgate.net This fundamental metabolic route converts the amino acid L-phenylalanine into a variety of phenolic compounds. researchgate.net

The pathway can be outlined in several key stages:

Core Phenylpropanoid Pathway : The process begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.gov This is followed by hydroxylation at the C4 position by cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. The carboxyl group is then activated by 4-coumarate:CoA ligase (4CL) to produce the central intermediate, p-coumaroyl-CoA. nih.govresearchgate.net

Formation of the Catechol Precursor : To form the 1,3-benzodioxole ring, a catechol (3,4-dihydroxy) substitution pattern is required. This is achieved through further hydroxylation of the phenyl ring. For example, p-coumaroyl-CoA can be hydroxylated at the C3 position to yield caffeoyl-CoA. nih.gov This hydroxylation step is often catalyzed by specific cytochrome P450-dependent enzymes . nih.gov

Methylenedioxy Bridge Formation : The signature 1,3-benzodioxole ring is formed from the catechol intermediate. This critical step involves the closure of the five-membered dioxole ring using a methylene (B1212753) (-CH2-) unit, which is typically derived from S-adenosyl methionine (SAM). The reaction is catalyzed by a specific cytochrome P450 enzyme that facilitates the formation of the methylenedioxy bridge from adjacent hydroxyl groups. nih.gov This mechanism involves the monooxygenation of the benzodioxole structure. nih.gov

Side-Chain Modification to an Acetaldehyde : Starting from a phenylpropanoid precursor like safrole (which has an allyl side chain), the formation of an acetaldehyde moiety would require oxidative cleavage of the side chain's double bond. While the precise enzymes for this transformation to an acetaldehyde are not fully elucidated, the metabolism of similar structures provides clues. The oxidation of the allyl side chain of safrole is known to be mediated by cytochrome P450 complexes. wikipedia.org Subsequent enzymatic steps, potentially involving alcohol dehydrogenases or other oxidoreductases, could convert an intermediate alcohol into the final acetaldehyde functionality, a process seen in the formation of other aldehydes in plants. rsc.orgwikipedia.org

Table 2: Key Proposed Enzymatic Steps in Biosynthesis

| Step | Precursor | Product | Key Enzyme Class | Reference(s) |

|---|---|---|---|---|

| Phenylpropanoid Entry | L-Phenylalanine | p-Coumaroyl-CoA | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | nih.govresearchgate.net |

| Catechol Formation | p-Coumaroyl-CoA | Caffeoyl-CoA | Cytochrome P450-dependent hydroxylase | nih.gov |

| Ring Formation | Catechol derivative | 1,3-Benzodioxole derivative | Cytochrome P450-dependent enzyme | nih.gov |

Biomimetic Synthesis Approaches for Replicating Natural Pathways

Biomimetic synthesis aims to replicate nature's elegant and efficient chemical transformations in a laboratory setting. engineering.org.cn This approach often involves mimicking key enzyme-catalyzed reactions to construct complex molecules from simple, readily available starting materials. engineering.org.cn

A plausible biomimetic synthesis of this compound would logically follow the proposed biosynthetic pathway. The key challenges lie in replicating the specific hydroxylations and the formation of the methylenedioxy bridge with high selectivity and yield.

A conceptual biomimetic approach would include:

Preparation of a Catechol Intermediate : The synthesis would start with a commercially available or synthesized catechol derivative possessing an appropriate side chain at the 4-position that can be later converted to an acetaldehyde group.

Formation of the 1,3-Benzodioxole Ring : Mimicking the enzymatic formation of the methylenedioxy bridge is the crucial step. In synthetic chemistry, this is often achieved by reacting a catechol with a dihalomethane (like dibromomethane (B42720) or dichloromethane) under basic conditions. wikipedia.org This reaction, while not using an enzyme, mimics the outcome of the natural pathway by bridging the two hydroxyl groups with a methylene unit. Standard chemical syntheses often use catechol and an aldehyde or ketone with an acid catalyst to form the benzodioxole ring. google.com

Generation of the Acetaldehyde Functionality : The final step would involve the conversion of the side chain into the acetaldehyde group. This could be achieved through various modern organic synthesis methods, such as the controlled oxidation of a corresponding primary alcohol or the ozonolysis of an allyl group, followed by a reductive workup.

The principles of biomimetic synthesis often focus on developing environmentally benign and highly efficient processes. researchgate.net For example, the biomimetic synthesis of 4-acetylbenzoxazolin-2(3H)-one was achieved through the degradation of a synthesized, unstable natural precursor, demonstrating how mimicking natural degradation or transformation pathways can be a viable synthetic strategy. researchgate.net Such approaches, which draw inspiration from nature's synthetic strategies, are of growing interest for creating complex molecules efficiently. engineering.org.cnresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-benzodioxole-4-acetaldehyde, and how are reaction conditions optimized?

- Methodology : A typical approach involves condensation reactions of substituted benzaldehydes with appropriate diols or dioxolane precursors under acidic catalysis. For example, refluxing 4-hydroxybenzaldehyde with 1,2-ethanediol in the presence of H₂SO₄ yields benzodioxole derivatives . Optimization includes varying solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading to maximize yield and purity. Reaction progress is monitored via TLC or HPLC.

Q. How can analytical techniques (e.g., NMR, IR, HRMS) validate the structure of this compound?

- Methodology :

- ¹H-NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and benzodioxole protons (δ 5.9–6.2 ppm for methylenedioxy groups) .

- IR : Detect the carbonyl stretch (C=O) at ~1660 cm⁻¹ and benzodioxole C-O-C vibrations at ~1250 cm⁻¹ .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data are limited, so assume acute toxicity and avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects) of benzodioxole derivatives?

- Methodology : Conduct systematic dose-response studies across multiple cell lines (e.g., MCF-7, HeLa) to assess concentration-dependent effects. Compare in vitro antioxidant assays (e.g., DPPH scavenging) with in vivo models (e.g., zebrafish oxidative stress assays). Discrepancies may arise from assay interference (e.g., solvent effects) or metabolic differences in vivo .

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodology : Stabilize the aldehyde group via derivatization (e.g., acetal protection with ethylene glycol) or use anhydrous solvents (e.g., THF, DCM). Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and optimize storage conditions (e.g., −20°C under nitrogen) .

Q. How can computational modeling predict reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., aldehyde carbon). Compare with experimental kinetic data (e.g., reaction rates with amines or Grignard reagents) to validate predictions .

Q. What experimental designs address conflicting spectral data (e.g., NMR shifts) in benzodioxole derivatives?

- Methodology : Use orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.